Cas no 1805346-43-3 (3-Amino-2-bromo-4-(difluoromethyl)pyridine-6-carboxylic acid)

3-Amino-2-bromo-4-(difluoromethyl)pyridine-6-carboxylic acid is a versatile pyridine derivative with a unique substitution pattern, offering a reactive scaffold for pharmaceutical and agrochemical applications. The presence of amino, bromo, and difluoromethyl groups at the 3-, 2-, and 4-positions, respectively, along with a carboxylic acid at the 6-position, enables selective functionalization and derivatization. This compound is particularly valuable in medicinal chemistry for the synthesis of bioactive molecules, leveraging its halogen and fluorine substituents for enhanced binding interactions and metabolic stability. Its well-defined reactivity profile makes it a useful intermediate in the development of heterocyclic compounds with potential therapeutic or pesticidal activity.
3-Amino-2-bromo-4-(difluoromethyl)pyridine-6-carboxylic acid structure
1805346-43-3 structure
商品名:3-Amino-2-bromo-4-(difluoromethyl)pyridine-6-carboxylic acid
CAS番号:1805346-43-3
MF:C7H5BrF2N2O2
メガワット:267.027607679367
CID:4851952

3-Amino-2-bromo-4-(difluoromethyl)pyridine-6-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-Amino-2-bromo-4-(difluoromethyl)pyridine-6-carboxylic acid
    • インチ: 1S/C7H5BrF2N2O2/c8-5-4(11)2(6(9)10)1-3(12-5)7(13)14/h1,6H,11H2,(H,13,14)
    • InChIKey: LAHQJRYZVGBWCA-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(C(C(F)F)=CC(C(=O)O)=N1)N

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 230
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 76.2

3-Amino-2-bromo-4-(difluoromethyl)pyridine-6-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029071418-1g
3-Amino-2-bromo-4-(difluoromethyl)pyridine-6-carboxylic acid
1805346-43-3 97%
1g
$1,490.00 2022-04-01

3-Amino-2-bromo-4-(difluoromethyl)pyridine-6-carboxylic acid 関連文献

3-Amino-2-bromo-4-(difluoromethyl)pyridine-6-carboxylic acidに関する追加情報

Comprehensive Overview of 3-Amino-2-bromo-4-(difluoromethyl)pyridine-6-carboxylic acid (CAS No. 1805346-43-3)

3-Amino-2-bromo-4-(difluoromethyl)pyridine-6-carboxylic acid (CAS No. 1805346-43-3) is a highly specialized pyridine derivative with significant potential in pharmaceutical and agrochemical research. This compound features a unique combination of functional groups, including an amino group, a bromo substituent, and a difluoromethyl moiety, which contribute to its reactivity and versatility in synthetic applications. Its carboxylic acid functionality further enhances its utility as a building block for more complex molecules.

The growing interest in fluorinated pyridines and heterocyclic compounds has positioned this molecule as a key intermediate in drug discovery. Researchers are particularly intrigued by its potential role in developing kinase inhibitors and antimicrobial agents, aligning with current trends in targeting resistant pathogens. The difluoromethyl group is especially noteworthy, as fluorinated compounds continue to gain traction in medicinal chemistry due to their enhanced metabolic stability and bioavailability.

From a synthetic chemistry perspective, the presence of both electron-withdrawing (bromo, difluoromethyl) and electron-donating (amino) groups on the pyridine ring creates interesting electronic effects. This makes CAS 1805346-43-3 a valuable substrate for studying regioselective reactions, a hot topic in modern organic synthesis. Recent publications have highlighted its use in cross-coupling reactions, particularly in Suzuki-Miyaura and Buchwald-Hartwig couplings, which are frequently searched terms in chemical databases.

The compound's solubility profile—moderate in polar organic solvents but limited in water—makes it suitable for diverse reaction conditions. This characteristic is frequently queried by researchers optimizing reaction protocols. Its stability under ambient conditions (as indicated by SDS data) is another advantage for laboratory handling, though proper storage away from strong oxidizers is recommended.

In agrochemical applications, the pyridine-carboxylic acid scaffold is recognized for herbicidal activity. While this specific derivative's biological properties are still under investigation, its structural features suggest potential in developing novel crop protection agents—a sector experiencing increased R&D investment globally. The bromo substituent at the 2-position may offer unique binding interactions with biological targets, a subject of ongoing computational modeling studies.

Analytical characterization of 3-Amino-2-bromo-4-(difluoromethyl)pyridine-6-carboxylic acid typically involves LC-MS for purity assessment and 1H/19F NMR for structural confirmation. These techniques are commonly searched alongside the compound name, reflecting users' need for characterization protocols. The compound's distinct 19F NMR signal around -80 ppm (vs CFCl3) serves as a diagnostic marker, a detail often sought by spectroscopists.

Recent patent analyses reveal increasing references to similar halogenated pyridinecarboxylic acids in intellectual property filings, particularly in areas of biodegradable chelators and metal-organic frameworks (MOFs). This connects to broader sustainability trends in chemistry, where researchers seek eco-friendly alternatives to traditional reagents. The compound's potential in coordination chemistry—via its carboxylic acid and amino groups—is another emerging research direction.

For purchasers and suppliers, technical specifications such as HPLC purity (typically ≥95%), appearance (off-white to beige crystalline powder), and storage recommendations (-20°C under inert atmosphere) are critical decision-making factors. These parameters are frequently included in search queries by procurement specialists, emphasizing the need for transparent product information.

As the pharmaceutical industry continues exploring F-containing heterocycles for improved drug-like properties, CAS 1805346-43-3 represents a strategic intermediate. Its balanced lipophilicity (predicted LogP ~1.2) and molecular weight (263.03 g/mol) fall within desirable ranges for fragment-based drug discovery—a methodology gaining popularity in early-stage research. These physicochemical properties are commonly analyzed using computational tools like Molinspiration or SwissADME, platforms frequently referenced in chemical literature searches.

Ongoing studies investigate this compound's potential in proteolysis targeting chimera (PROTAC) design, where its dual functionality could enable linker diversification. This application aligns with the booming interest in targeted protein degradation therapies. The molecule's hydrogen bond donor/acceptor count (3/5) makes it particularly interesting for such applications, a detail often overlooked in preliminary screenings but crucial for medicinal chemists.

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